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Introduction

B-Glucocerebrosidase (GCase), also known as acid B-glucosidase, is a vital lysosomal enzyme
responsible for the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[1]
[2] A functional deficiency of GCase, caused by mutations in the GBA1 gene, leads to Gaucher
disease (GD), the most common lysosomal storage disorder.[3][4][5] This deficiency results in
the accumulation of glucocerebroside within the lysosomes of macrophages, leading to a multi-
systemic disorder characterized by hepatosplenomegaly, anemia, thrombocytopenia, and
skeletal disease.[2][3]

Enzyme replacement therapy (ERT) is the standard of care for treating Gaucher disease.[3][4]
This therapy involves the intravenous administration of a recombinant, functional version of
human GCase to supplement the deficient enzyme.[3][6] The success of ERT hinges on the
precise engineering of the recombinant enzyme, particularly its glycosylation patterns, to
ensure it is efficiently taken up by target macrophage cells.[2][7] This guide provides a detailed
technical overview of the structure, function, and analysis of recombinant human 3-
glucocerebrosidase for researchers, scientists, and professionals in drug development.

Structure of Recombinant Human f3-
Glucocerebrosidase
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The mature, natural human GCase is a glycoprotein of 497 amino acids with a molecular mass
of approximately 60 kDa.[1][8][9] Its three-dimensional structure is complex and organized into
three distinct domains.[1][10][11]

e Domain | (Residues 1-27 and 383-414): This N-terminal domain is composed of a three-
stranded anti-parallel B-sheet. It is stabilized by two disulfide bridges (Cys4-Cys16 and
Cys18-Cys23) that are crucial for proper folding.[1][10] This domain also contains a key
glycosylation site at asparagine 19 (Asn19), which is essential for in vivo catalytic activity.[1]

[5]

e Domain Il (Residues 30-75 and 431-497): This domain consists of two [3-sheets that form a
fold resembling an immunoglobulin (Ig-like fold).[1][10]

e Domain Il (Residues 76—381 and 416—-430): This is the largest domain and forms a classic
(B/a)s TIM barrel structure, a highly conserved fold among glycoside hydrolases.[1][10][12]
Domain Il harbors the catalytic active site.[1][10]

The active site is located within a pocket in Domain Ill. The catalytic reaction is carried out by
two critical glutamic acid residues: E340, which acts as the nucleophile, and E235, which
serves as the acid/base catalyst.[1][12] The distance between these two residues is consistent
with a catalytic mechanism that results in the retention of anomeric configuration.[10][12]

Post-Translational Modification: Glycosylation

Glycosylation is a critical post-translational modification for the structure and function of GCase.
[5][13] The natural enzyme has five potential N-linked glycosylation sites, four of which are
typically occupied.[2] For ERT, the glycan structures of recombinant GCase are specifically
engineered to terminate in mannose residues. This modification is essential for targeting the
enzyme to macrophages, the primary cells affected in Gaucher disease, via mannose receptor-
mediated endocytosis.[2][7][14][15]

Function and Catalytic Mechanism

GCase is a retaining B-glucosidase that catalyzes the hydrolysis of the B-glycosidic linkage in
glucocerebroside.[1][12] The enzyme is localized within the lysosome, where it remains
associated with the lysosomal membrane and functions optimally at an acidic pH of
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approximately 5.5.[1] For maximal activity, GCase requires the presence of the activator protein
Saposin C and negatively charged lipids.[1][10]

The catalytic process follows a two-step, double-displacement mechanism:

o Glycosylation Step: The catalytic nucleophile, E340, performs a nucleophilic attack on the
anomeric carbon of the glucose moiety of glucocerebroside. Simultaneously, the acid/base
catalyst, E235, protonates the glycosidic oxygen, leading to the release of the ceramide
aglycone. This forms a covalent enzyme-glucose intermediate.[1][12]

o Deglycosylation Step: A water molecule, activated by E235 (now acting as a base), attacks
the anomeric carbon of the glucose intermediate. This hydrolyzes the covalent bond,
releasing glucose and regenerating the free, active enzyme.[1][12]

The irreversible inhibitor Conduritol B epoxide binds covalently to the active site, specifically to
the E340 residue, and is often used in assays to distinguish GCase activity from that of other 3-
glucosidases.[1][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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